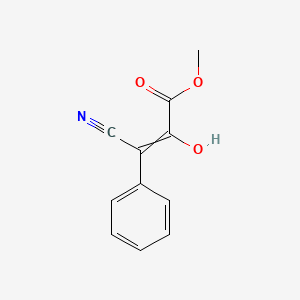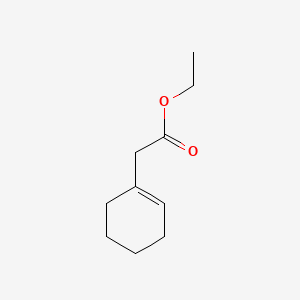![molecular formula C11H22N2O8S2 B11965868 Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]- CAS No. 74764-67-3](/img/structure/B11965868.png)
Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include methanesulfonyl chloride, various amines, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate shares structural similarities with other sulfonate-containing compounds, such as methanesulfonic acid and its derivatives.
- Compounds with similar functional groups, such as sulfoxides and sulfones, also exhibit comparable chemical reactivity.
Uniqueness
The uniqueness of 6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate lies in its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest.
Properties
CAS No. |
74764-67-3 |
|---|---|
Molecular Formula |
C11H22N2O8S2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[3-[2-(3-methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C11H22N2O8S2/c1-9(13-11(15)5-7-21-23(3,18)19)8-12-10(14)4-6-20-22(2,16)17/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
YGRKHDWKPKMRKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CCOS(=O)(=O)C)NC(=O)CCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11965790.png)


![Isopropyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965819.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965826.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11965831.png)

![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11965841.png)
![4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11965845.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965852.png)


